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Compound of Interest

Compound Name: 4-Ethylheptane

Cat. No.: B1585254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and characterization of

4-ethylheptane as a representative branched alkane in jet fuel surrogates. While specific

experimental data for 4-ethylheptane is limited in publicly available literature, this document

outlines detailed protocols and presents representative data based on studies of structurally

similar branched alkanes used in jet fuel surrogate formulation.

Introduction to 4-Ethylheptane in Jet Fuel
Surrogates
Jet fuels are complex mixtures of hundreds of hydrocarbons, primarily alkanes, cycloalkanes,

and aromatics. To facilitate computational fluid dynamics (CFD) and chemical kinetics modeling

of combustion processes, surrogate fuels are developed. These are simpler mixtures of a few

well-characterized compounds designed to emulate the physical and chemical properties of the

real fuel.

Branched alkanes are a critical component of jet fuel, influencing properties like ignition delay

and emissions. 4-ethylheptane (C9H20) serves as a representative highly-branched alkane, a

class of molecules that are important for capturing the low-temperature heat release behavior

of jet fuels. Its inclusion in a surrogate mixture helps to mimic the autoignition characteristics of

paraffinic components found in conventional and alternative jet fuels.
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Physicochemical Properties of 4-Ethylheptane
A summary of the key physical and chemical properties of 4-ethylheptane is presented in

Table 1. This data is essential for the formulation of jet fuel surrogates and for the interpretation

of experimental results.

Property Value Reference

Molecular Formula C9H20

Molecular Weight 128.26 g/mol

Boiling Point 141-143 °C

Density 0.73 g/cm³

CAS Number 2216-32-2

Experimental Protocols for Characterizing 4-
Ethylheptane in Surrogates
The following sections detail standardized experimental protocols for evaluating the

combustion behavior of jet fuel surrogates containing 4-ethylheptane or similar branched

alkanes.

Oxidation in a Jet-Stirred Reactor (JSR)
Objective: To investigate the oxidation kinetics and species formation of a surrogate fuel

mixture under controlled, well-mixed conditions.

Experimental Setup: A spherical or cylindrical fused-silica reactor with jets for rapid mixing of

reactants. The reactor is housed in a temperature-controlled oven. Gaseous products are

sampled through a sonic probe and analyzed by gas chromatography (GC) and/or mass

spectrometry (MS).

Protocol:

Mixture Preparation: Prepare a gaseous mixture of the jet fuel surrogate (containing a known

mole fraction of 4-ethylheptane), an oxidizer (typically air or an O2/N2 mixture), and an inert
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diluent (e.g., N2 or Ar).

Reactor Conditions:

Set the reactor pressure (typically 1-10 atm).

Set the residence time within the reactor (e.g., 0.5 - 2.0 s) by controlling the flow rates of

the reactants.

Vary the reactor temperature over a range relevant to combustion (e.g., 500 - 1200 K).

Sampling and Analysis:

At each temperature setpoint, allow the system to reach a steady state.

Extract a sample of the reacting mixture through the sonic probe.

Analyze the mole fractions of reactants, intermediates, and final products using online GC-

MS.

Data Acquisition: Record the temperature, pressure, residence time, and the concentration

profiles of all identified species.

Pyrolysis and Ignition Delay in a Shock Tube
Objective: To determine the ignition delay times and study the high-temperature pyrolysis of the

surrogate fuel.

Experimental Setup: A high-pressure shock tube with a driven and a driver section separated

by a diaphragm. The driven section is filled with the test gas mixture. Optical diagnostics (e.g.,

pressure transducers and chemiluminescence detectors) are placed along the tube to measure

the shock speed and detect ignition.

Protocol:

Mixture Preparation: Prepare a mixture of the surrogate fuel and oxidizer (for ignition delay)

or an inert gas (for pyrolysis) at a specific equivalence ratio (Φ).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shock Wave Generation:

Pressurize the driver section with a high-pressure gas (e.g., helium).

Rupture the diaphragm to generate a shock wave that propagates through the test gas,

rapidly heating and compressing it.

Measurement of Ignition Delay:

Record the pressure and emission (e.g., from OH* radicals) profiles at a specific location

in the shock tube.

The ignition delay time is defined as the time interval between the arrival of the shock

wave and the sharp increase in pressure or light emission, indicating the onset of ignition.

Pyrolysis Product Analysis (for pyrolysis experiments):

Utilize a time-of-flight mass spectrometer (TOF-MS) to analyze the species concentrations

behind the reflected shock wave at specific time intervals.

Data Acquisition: Record the initial and post-shock temperature and pressure, equivalence

ratio, and the measured ignition delay times or species concentration profiles.

Representative Quantitative Data
The following tables present representative data for branched alkanes in jet fuel surrogates,

which can be used as a baseline for studies involving 4-ethylheptane.

Table 2: Representative Species Mole Fractions in JSR Oxidation of a Branched Alkane

Surrogate Component
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Temperat
ure (K)

Fuel
(mole
fraction)

O2 (mole
fraction)

CO (mole
fraction)

CO2
(mole
fraction)

CH4
(mole
fraction)

C2H4
(mole
fraction)

600 0.00095 0.0105 0.00005 0.00002 0.00001 0.00003

700 0.00080 0.0095 0.00020 0.00015 0.00005 0.00010

800 0.00050 0.0070 0.00080 0.00070 0.00015 0.00030

900 0.00010 0.0030 0.00250 0.00200 0.00030 0.00060

1000 < 0.00001 < 0.0001 0.00450 0.00400 0.00010 0.00020

1100 < 0.00001 < 0.0001 0.00480 0.00420 < 0.00001 < 0.00001

Note: Data is illustrative and based on typical trends observed for branched alkane oxidation in

a JSR at ~10 atm and a residence time of ~1s.

Table 3: Representative Ignition Delay Times for a Branched Alkane in a Shock Tube

Temperature (K) Pressure (atm)
Equivalence Ratio
(Φ)

Ignition Delay (μs)

800 20 1.0 1500

900 20 1.0 500

1000 20 1.0 150

1100 20 1.0 50

900 10 1.0 800

900 40 1.0 250

900 20 0.5 600

900 20 1.5 450

Note: Data is illustrative and based on typical trends observed for branched alkanes in shock

tube experiments.
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Visualizations
The following diagrams illustrate the logical relationships and workflows described in these

application notes.

Jet Fuel Surrogate Fuel is represented by 

Branched Alkanes

 contains 

n-Alkanes

Cycloalkanes

Aromatics

4-Ethylheptane e.g., 

Click to download full resolution via product page

Caption: Logical relationship of 4-ethylheptane within a jet fuel surrogate.
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Caption: Experimental workflows for JSR and Shock Tube analysis.

To cite this document: BenchChem. [Application Notes and Protocols: 4-Ethylheptane in Jet
Fuel Surrogates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585254#4-ethylheptane-as-a-component-in-jet-fuel-
surrogates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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